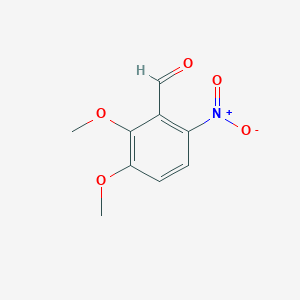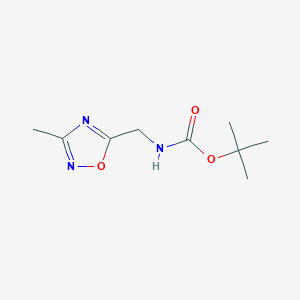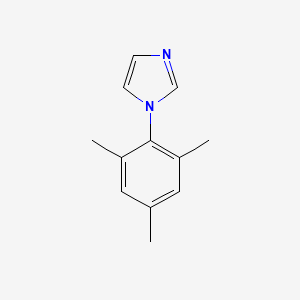
Octadeca-9,12-dienal
概要
説明
Octadeca-9,12-dienal: is an organic compound with the molecular formula C₁₈H₃₂O . It is a type of fatty aldehyde, specifically a dienal, which means it contains two double bonds in its carbon chain. .
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation of Linoleic Acid: One common method to synthesize Octadeca-9,12-dienal involves the oxidation of linoleic acid.
Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of linoleic acid derived from vegetable oils. This method is preferred due to the abundance and low cost of linoleic acid .
化学反応の分析
Types of Reactions:
Oxidation: Octadeca-9,12-dienal can undergo oxidation reactions to form carboxylic acids.
Addition Reactions: The double bonds in this compound can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Addition: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).
Major Products Formed:
Oxidation: Octadeca-9,12-dienoic acid.
Reduction: Octadeca-9,12-dienol.
Addition: Dihalo-octadecanes, dihydro-octadecanes.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Octadeca-9,12-dienal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies related to lipid metabolism and the role of fatty aldehydes in biological systems.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
作用機序
Molecular Targets and Pathways: Octadeca-9,12-dienal exerts its effects primarily through interactions with cellular membranes and enzymes involved in lipid metabolism. The aldehyde group can form covalent bonds with amino groups in proteins, affecting their function and activity . Additionally, the double bonds in the carbon chain can participate in various biochemical reactions, influencing cellular processes .
類似化合物との比較
Octadeca-9,12-dienoic Acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
Octadeca-9,12-dienol: Similar in structure but contains an alcohol group instead of an aldehyde group.
Hexadeca-9,12-dienal: Similar in structure but has a shorter carbon chain.
Uniqueness: Octadeca-9,12-dienal is unique due to its specific combination of a long carbon chain, two double bonds, and an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
特性
IUPAC Name |
octadeca-9,12-dienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLZULGRVFOIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948262 | |
| Record name | Octadeca-9,12-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2541-61-9 | |
| Record name | Octadeca-9,12-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-2-yl)ethanamine](/img/structure/B3255293.png)













